N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazoles and pyrimidines
Properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-9-3-4-10-11(7-9)21-14(17-10)18-12(19)8-20-13-15-5-2-6-16-13/h2,5-6,9H,3-4,7-8H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBWCWGVWISBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Pyrimidine Moiety: The pyrimidine moiety can be introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the sulfur or nitrogen atoms, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are often employed.
Major Products
Oxidation Products: Sulfoxides, N-oxides.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 2-thiopyrimidine.
Uniqueness
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the combination of benzothiazole and pyrimidine moieties in its structure
Biological Activity
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 308.41 g/mol
- CAS Number : [Not specified in the search results]
The compound features a benzothiazole moiety linked to a pyrimidinylsulfanyl group, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Derivative : The initial step often includes the condensation of appropriate thioketones with amines or other nitrogen-containing compounds.
- Pyrimidine Attachment : The pyrimidine ring is introduced through nucleophilic substitution reactions.
- Acetamide Formation : Finally, acetamide is formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Antimicrobial Activity
Research indicates that compounds derived from benzothiazole exhibit significant antimicrobial properties. For instance:
- Antitubercular Activity : A study highlighted that benzothiazole derivatives showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This suggests that this compound may have similar or enhanced activity due to its structural features.
Cytotoxicity
The compound's potential as a cytotoxic agent has also been investigated. Studies have shown that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity against MCF-7 and HCT-116 : Derivatives have shown elevated cytotoxicity in the presence of specific functional groups such as acetic acid at certain positions on the benzothiazole moiety .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
- Interaction with DNA/RNA : The structural similarity to nucleic acid bases suggests potential interactions with DNA or RNA synthesis pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of benzothiazole derivatives:
- Study on Anti-Tubercular Activity : A recent study synthesized various benzothiazole derivatives and evaluated their anti-tubercular activity against pathogenic strains. The results indicated promising leads for further development .
- Cytotoxic Effects on Cancer Cells : Another study focused on the cytotoxic effects of benzothiazole derivatives against breast cancer (MCF-7) and colorectal carcinoma (HCT-116), revealing significant inhibition rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
